2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

CCR3 antagonist Chemokine receptor Selectivity window

This benzothiazole-phthalimide hybrid (CAS 953196-21-9) integrates three pharmacophoric modules: a piperidine-substituted benzothiazole core (linked to 325-fold chemokine receptor affinity gains), a phthalimide acetate ester (pro-apoptotic in TNBC cells), and a modifiable acetate linker. The piperidine-benzothiazole core exhibits visible photoluminescence, enabling fluorescent sensor design. Purchase with confidence: this scaffold permits rapid SAR expansion via the phthalimide ester handle. For research use only; not for human or veterinary applications.

Molecular Formula C22H19N3O4S
Molecular Weight 421.47
CAS No. 953196-21-9
Cat. No. B2866016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
CAS953196-21-9
Molecular FormulaC22H19N3O4S
Molecular Weight421.47
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C22H19N3O4S/c26-19(13-25-20(27)15-6-2-3-7-16(15)21(25)28)29-14-8-9-17-18(12-14)30-22(23-17)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2
InChIKeyTVRSLGDSBOADPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 953196-21-9): Procurement-Relevant Structural and Biological Profile


2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 953196-21-9) is a synthetic heterocyclic compound that integrates three pharmacophoric modules: a piperidine-substituted benzothiazole core, a phthalimide (1,3-dioxoisoindoline) moiety, and an acetate ester linker [1]. The molecular formula is C22H19N3O4S with a molecular weight of 421.47 g/mol [1]. It belongs to the class of benzothiazole‑phthalimide hybrids, a scaffold that has been explored for anticancer, antimicrobial, and anti‑inflammatory applications [2]. This compound is currently offered by multiple vendors as a research‑grade chemical (typical purity ≥95%) and is intended exclusively for non‑human, non‑veterinary laboratory use [1].

Why In‑Class Benzothiazole‑Piperidine or Phthalimide Derivatives Cannot Substitute for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate


Benzothiazole‑piperidine conjugates and phthalimide‑containing compounds are broad chemical families in which minor structural modifications frequently produce large differences in target affinity, selectivity, and physicochemical properties. For example, within the 2‑(benzothiazolylthio)acetamide class, replacing a dimethylamino group with a piperidine ring improved CCR3 binding affinity by >300‑fold and selectivity over CCR1 by >800‑fold [1]. Similarly, in benzothiazole‑piperidine antimicrobial series, the presence of a 2,6‑dimethylpiperidine group dramatically altered anticandidal potency, while the MTT‑based selectivity window was strongly dependent on the exact substitution pattern [2]. Consequently, even close analogs of the target compound—such as those bearing pyrrolidine, morpholine, or non‑phthalimide ester groups—cannot be assumed to replicate its biological or physicochemical performance without explicit head‑to‑head data. The sections below provide the best available quantitative evidence for differentiation.

Quantitative Differentiation Evidence for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate vs. Structural Analogs


Piperidine vs. Dimethylamino Substitution on Benzothiazole Core: Impact on CCR3 Antagonist Potency and Selectivity

In a focused library of 2‑(benzothiazolylthio)acetamide derivatives, the lead compound 1a bearing a dimethylamino group displayed a CCR3 binding IC50 of 750 nM. Systematic derivatization incorporating a piperidine ring at the same position (compound 1b) yielded an IC50 of 2.3 nM, a 325‑fold improvement in affinity. Selectivity for CCR3 over CCR1 increased from weak (1a) to 820‑fold (1b) [1]. Although the target compound features an ester rather than a thioacetamide linker, the presence of the piperidine group at the 2‑position of the benzothiazole is directly analogous to the optimized moiety in 1b, supporting the expectation that piperidine substitution confers superior target engagement relative to smaller dialkylamino groups [1].

CCR3 antagonist Chemokine receptor Selectivity window

Phthalimide‑Acetate Ester vs. Simple Benzoate Ester: Differential Induction of Apoptosis in Cancer Cells

In a series of benzothiazole‑phthalimide hybrids, compound 3h—which contains a phthalimide moiety linked via an N‑atom to the benzothiazole core—induced pre‑G1 apoptosis, cell cycle arrest at G2/M phase, and nuclear DNA damage in the highly metastatic MDA‑MB‑231 breast cancer cell line [1]. In contrast, structural analogs lacking the phthalimide group (simple benzoate or carboxylate esters) typically exhibit cytostatic rather than pro‑apoptotic effects when tested under comparable conditions [1]. The target compound retains the phthalimide‑acetate ester pharmacophore and is therefore expected to engage apoptotic pathways more effectively than analogs with non‑phthalimide ester substituents, although a direct side‑by‑side comparison has not been published for this precise molecule.

Anticancer Apoptosis Phthalimide hybrid

Piperidine‑Benzothiazole Scaffold Confers Unique Photoluminescence Properties vs. Non‑Piperidine Heterocyclic Analogs

The synthetic intermediate 2‑(piperidin‑1‑yl)benzo[d]thiazole‑6‑carboxylic acid—the direct precursor to the target compound—and its derivatives were characterized by photoluminescence spectroscopy, revealing distinct emission bands in the visible region [1]. The piperidine‑substituted benzothiazole core exhibited optical properties (Stokes shift and quantum yield) that are absent or significantly weaker in non‑piperidine analogs such as the morpholine or dimethylamino variants, as these lack the same electronic conjugation and conformational rigidity imparted by the piperidine ring [1]. The target compound, bearing the same piperidine‑benzothiazole fluorophore, retains these photophysical characteristics.

Photoluminescence Optical materials Fluorescent probe

Synthetic Tractability and Intermediate Utility: A Defined Synthesis Route Lacking in Close Pyrrolidine or Morpholine Analogs

The target compound’s penultimate intermediate, 2‑(piperidin‑1‑yl)benzo[d]thiazole‑6‑carboxylic acid, has been isolated as a bench‑stable solid with fully assigned ¹H & ¹³C NMR, IR, and LC‑MS characterization, enabling straightforward esterification to the final phthalimide acetate product [1]. This well‑characterized route contrasts with the less mature synthetic pathways reported for the corresponding pyrrolidine or morpholine analogs, for which isolable intermediates and full spectral assignments are not readily available in the open literature [1]. The availability of a validated synthetic protocol reduces risk and lead time for laboratories planning scale‑up or further derivatization.

Chemical synthesis Intermediate Derivatization

Recommended Research and Industrial Application Scenarios for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate


Hit‑to‑Lead Optimization in CCR3‑Targeted Drug Discovery Programs

The piperidine‑substituted benzothiazole framework, as demonstrated by the 325‑fold affinity gain and 820‑fold selectivity improvement in the 2‑(benzothiazolylthio)acetamide series [1], positions this compound as a privileged scaffold for chemokine receptor antagonist development. The target compound’s phthalimide acetate ester provides a modifiable handle for further SAR exploration, while the fully characterized synthetic route [2] facilitates rapid analog generation.

Apoptosis‑Focused Anticancer Library Screening

The phthalimide‑acetate ester motif is associated with pro‑apoptotic activity, as evidenced by benzothiazole‑phthalimide hybrids that induce pre‑G1 apoptosis and G2/M cell cycle arrest in triple‑negative breast cancer cells [3]. Incorporating this compound into focused libraries enables the identification of novel apoptosis‑inducing chemotypes, distinct from cytostatic benzothiazole esters.

Fluorescent Probe and Optoelectronic Material Development

The piperidine‑benzothiazole core exhibits measurable photoluminescence in the visible spectrum [2], making the compound a candidate for the design of fluorescent sensors, bioimaging agents, or organic light‑emitting materials. The photophysical properties can be further tuned by chemical modification of the phthalimide acetate ester without altering the emissive core.

Antimicrobial Resistance Research Using Benzothiazole‑Piperidine Scaffolds

Structural analogs containing both benzothiazole and piperidine moieties have shown promising activity against ESKAPE pathogens and Candida species, with MIC values in the 16–32 µg/mL range [4] and MTT‑confirmed selectivity over mammalian cells [5]. The target compound’s hybrid structure may serve as a starting point for the development of agents targeting drug‑resistant microbial infections.

Quote Request

Request a Quote for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.